An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one
An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emergence of a Versatile Heterocyclic Scaffold
6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one is a halogenated heterocyclic ketone that has garnered interest within the medicinal chemistry and drug discovery sectors. Its structure, which combines a benzofuran core with strategically placed bromo and fluoro substituents, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The benzofuran moiety is a common feature in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective.[1][2][3][4] The presence of halogen atoms on the aromatic ring and the ketone functionality in the dihydrofuran ring offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships in drug design.
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential reactivity of 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one, drawing upon available data and the well-established chemistry of related compounds.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one are not extensively reported in publicly available literature. However, based on its molecular structure and data from commercial suppliers, the following information can be provided:
| Property | Value | Source |
| CAS Number | 1344888-17-0 | Commercial Suppliers |
| Molecular Formula | C₈H₄BrFO₂ | Calculated |
| Molecular Weight | 231.02 g/mol | Calculated |
| Appearance | Off-white to yellow solid (typical) | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. | Inferred from structural analogues |
Spectroscopic Characterization: A Predictive Overview
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The methylene protons at the C2 position would likely appear as a singlet, while the aromatic protons would exhibit splitting patterns influenced by both the bromo and fluoro substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C3) would appear at the most downfield region, typically in the range of 190-200 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1700-1740 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations, as well as absorptions corresponding to the C-Br and C-F bonds.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (231.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) would be observed for the molecular ion and any bromine-containing fragments.
Synthesis of Substituted 2,3-Dihydro-1-benzofuran-3-ones: A General Approach
While a specific, detailed protocol for the synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one is not available in the cited literature, a general and plausible synthetic route can be inferred from established methods for preparing substituted benzofuran-3-ones.[5][6][7] A common strategy involves the intramolecular cyclization of a suitably substituted precursor.
A potential synthetic pathway could start from a substituted phenol, which is then elaborated to introduce the necessary functional groups for cyclization.
Figure 2: Key reaction pathways for the chemical modification of 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one.
Potential as a Bioactive Scaffold
The dihydrobenzofuranone core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. [2]The strategic placement of bromo and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Fluorine, in particular, is often incorporated into drug candidates to improve metabolic stability, binding affinity, and bioavailability. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.
Safety and Handling
Specific safety data for 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one is limited. However, based on the known hazards of related α-halo ketones and halogenated aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one represents a promising, albeit underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery. Its rich chemical functionality offers numerous avenues for derivatization, enabling the generation of diverse chemical libraries for biological evaluation. While specific experimental data for this compound remains scarce, this guide provides a solid foundation for researchers by summarizing its known properties and outlining its potential reactivity and synthetic utility based on the established chemistry of related heterocyclic systems. Further research into the synthesis, characterization, and biological activity of this compound and its derivatives is warranted to fully unlock its potential in medicinal chemistry.
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